molecular formula C13H17N3O2 B2528456 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea CAS No. 941878-80-4

1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea

Cat. No. B2528456
M. Wt: 247.298
InChI Key: RKOYYKJRYNGFEO-UHFFFAOYSA-N
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Description

The compound 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is a urea derivative that is structurally related to a class of compounds with potential biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as acetylcholinesterase inhibition and antitumor activities .

Synthesis Analysis

The synthesis of related urea derivatives typically involves the condensation of an amine with an isocyanate or a carbamate. For instance, the synthesis of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas involved optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility . Similarly, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was achieved, and its structure was characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined using single-crystal X-ray diffraction, which provided insights into its three-dimensional conformation and potential interactions with biological targets . This information is essential for understanding the molecular basis of the compound's activity and for rational drug design.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions. For example, the unexpected product 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea was formed under hydrochloric acid-catalyzed and solvent-free conditions . This highlights the reactivity of urea compounds under different conditions, which could be relevant for the chemical behavior of 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The fluorescence properties of ethyl carbamate, a related compound, were utilized to develop a method for its determination in alcoholic beverages . Additionally, the regioselective condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea under mild conditions indicates the influence of substituents on the reactivity of urea derivatives . These studies provide a foundation for understanding the properties of 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea.

Scientific Research Applications

Crystal Structure Analysis

The structural analysis of similar compounds indicates an interest in understanding the molecular conformation and its implications for biological activity. For instance, a study detailed the crystal structure of a compound related to 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea, highlighting the twisted planar configuration of its indole component and the role of hydroxy groups in forming hydrogen bonds. Such insights are crucial for exploring the compound's potential in scientific research, especially in terms of its biological interactions (S. M. Saharin et al., 2008).

Synthetic Applications

The synthesis of ureas and their derivatives has been demonstrated through various methodologies, indicating the compound's role in developing new synthetic routes. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights a method for transforming carboxylic acids into ureas, showcasing the compound's utility in chemical synthesis and potential applications in material science and drug development (Kishore Thalluri et al., 2014).

Biochemical Evaluation

A series of compounds structurally related to 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been synthesized and evaluated for their bioactivity, such as antiacetylcholinesterase activity. This research underlines the importance of understanding the compound's biochemical applications, particularly in the context of therapeutic uses for neurodegenerative diseases (J. Vidaluc et al., 1995).

Food and Beverage Analysis

The presence of ethyl carbamate (a related compound) in foods and beverages has raised health concerns, leading to studies on its occurrence and formation mechanisms. This research is vital for regulatory purposes and for understanding potential health risks associated with consumption of fermented foods and alcoholic beverages (J. Weber & V. Sharypov, 2009).

Material Science Applications

Investigations into the rheology and morphology of hydrogels formed by compounds structurally similar to 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea highlight the potential applications in material science, particularly in the development of novel hydrogel materials with tunable physical properties (G. Lloyd & J. Steed, 2011).

Antitumor Activities

Research on compounds structurally related to 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has explored their potential antitumor activities, providing a basis for further exploration into their use in cancer therapy. Docking studies and biochemical assays help identify promising candidates for developing new anticancer drugs (Ch Hu et al., 2018).

properties

IUPAC Name

1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-16(7-8-17)13(18)15-12-9-14-11-6-4-3-5-10(11)12/h3-6,9,14,17H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOYYKJRYNGFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea

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